REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].C([O-])([O-])=O.[K+].[K+].[CH2:18](I)[CH2:19][CH3:20]>CC(C)=O.CCOC(C)=O.C(Cl)(Cl)Cl>[OH:11][C:5]1[CH:6]=[CH:7][C:8]([O:10][CH2:18][CH2:19][CH3:20])=[CH:9][C:4]=1[C:2](=[O:3])[CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)O)O
|
Name
|
|
Quantity
|
9.14 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a 500 ml round-bottomed flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is refluxed for 30 hours
|
Duration
|
30 h
|
Type
|
FILTRATION
|
Details
|
After a return to ambient temperature, the medium is filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The brown oil obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water, with a 2M HCl solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is evaporated off
|
Type
|
CUSTOM
|
Details
|
to give a black paste
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The medium is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)OCCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |